4-Cyclopropylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is recognized for its potential applications in medicinal chemistry, materials science, and biological research, particularly as an intermediate in the synthesis of various pharmaceutical agents.
4-Cyclopropylpyridin-3-amine hydrochloride can be classified as a pyridine derivative, specifically an amine compound. Its unique structural features include a cyclopropyl group attached to the pyridine ring, which contributes to its distinct chemical properties and biological activities.
The most common method for synthesizing 4-cyclopropylpyridin-3-amine involves the reduction of 4-cyclopropyl-3-nitropyridine. This reaction typically utilizes zinc powder and ammonium chloride in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature .
The molecular structure of 4-cyclopropylpyridin-3-amine hydrochloride can be represented by its InChI key: YYWVCHXPHRGPHK-UHFFFAOYSA-N
. The compound features a pyridine ring with a cyclopropyl group at the 4-position and an amine group at the 3-position.
InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2
.4-Cyclopropylpyridin-3-amine hydrochloride is involved in various chemical reactions:
Key chemical properties include:
Further characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are often employed to ascertain purity and structural integrity during synthesis .
4-Cyclopropylpyridin-3-amine hydrochloride has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4